molecular formula C7H4Cl4 B147616 2,6-Dichlorobenzal chloride CAS No. 81-19-6

2,6-Dichlorobenzal chloride

Cat. No. B147616
CAS RN: 81-19-6
M. Wt: 229.9 g/mol
InChI Key: QQPXXHAEIGVZKQ-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzal chloride is not directly mentioned in the provided papers; however, its related compounds and degradation products are extensively studied. For instance, 2,6-dichlorobenzamide (BAM) is a degradation product of the herbicide 2,6-dichlorobenzonitrile and is a significant groundwater micropollutant . The environmental concerns regarding BAM and its persistence in groundwater have led to research into its biodegradation .

Synthesis Analysis

The synthesis of 2,6-Dichlorobenzal chloride is not explicitly discussed in the provided papers. However, the synthesis of related compounds, such as the formation of chloro (N-o-chlorobenzamido-meso-tetraphenylporphyrinato) zinc(II) methylene chloride solvate, involves the insertion of Zn into a porphyrin derivative followed by a reaction with aqueous hydrogen chloride . This suggests that the synthesis of chlorinated aromatic compounds can involve metal-catalyzed reactions and halogenation steps.

Molecular Structure Analysis

The molecular structure of related compounds such as 2,6-dichloro-4′-N,N-diethylaminoazobenzene has been determined using X-ray diffractometer data, revealing a non-planar molecule with significant dihedral angles between phenyl rings . Similarly, the molecular structure of 2-chlorobenzaldehyde has been studied by gas-phase electron diffraction, which provided insights into the isomeric composition and bond distances in chlorinated aromatic compounds .

Chemical Reactions Analysis

The biodegradation of BAM, a related compound to 2,6-Dichlorobenzal chloride, involves a unique chlorobenzoate catabolic pathway. This pathway includes several enzymatic steps, such as hydroxylation, dehalogenation, and ring cleavage, ultimately leading to the formation of Krebs cycle intermediates . The degradation products of BAM in water samples can be determined using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichlorobenzamide, a related compound, have been studied using spectroscopic methods (FT-IR, FT-Raman) and quantum-chemical calculations. These studies provide information on the vibrational spectra, molecular electrostatic potential, HOMO-LUMO gap, and thermodynamic functions of the compound . Additionally, the environmental concentrations of dichlobenil and its main metabolite BAM have been reviewed, highlighting the persistence and solubility issues associated with these compounds .

Scientific Research Applications

Environmental Monitoring and Remediation

2,6-Dichlorobenzal chloride, as a degradation product of dichlobenil, has been extensively studied for its persistence in the environment and its effects on groundwater resources. It's primarily bound to solid matrices and is of great concern due to its water solubility, leading to groundwater contamination. The herbicide dichlobenil and its main metabolite 2,6-dichlorobenzamide have been the focus of intensive research and monitoring due to the problems associated with groundwater contamination, resulting in the development of various analytical strategies for determining these compounds in environmental matrices (Björklund et al., 2011).

Analytical Chemistry

2,6-Dichlorobenzal chloride is used in the synthesis of dichlorobenzamide derivatives. These compounds, derived from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride, have been characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy, with structures established by X-ray crystallography (Zhang et al., 2020).

Spectroscopy and Molecular Analysis

The molecular structure and spectroscopic properties of 2,6-dichlorobenzamide have been analyzed through FT-IR and FT-Raman spectroscopy. Investigations into its most stable structure, thermodynamic functions, and molecular electrostatic potential have provided insights into its behavior and properties. This includes the study of its vibrational spectra, HOMO-LUMO gap, and the theoretical predictions of its behavior under various temperatures (Tao et al., 2016).

Groundwater Pollution Studies

2,6-Dichlorobenzal chloride, as a degradation product of certain herbicides, has been a focal point in studies related to groundwater pollution. The detection of 2,6-dichlorobenzamide (BAM) in water, a prominent groundwater contaminant, has been improved through the development of a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA). This assay is based on the direct covalent immobilization and has shown promising results for large-scale screening of water samples suspected of being contaminated with BAM (Bruun et al., 2000).

Bioremediation

Certain microbial strains like Aminobacter sp. MSH1 are known to use 2,6-dichlorobenzamide as a sole source of carbon, nitrogen, and energy, and are considered prime biocatalysts for groundwater bioremediation. Understanding the catabolic pathways of such strains can be crucial for their application in bioremediation, especially in drinking water treatment plants that depend on groundwater intake (Raes et al., 2019).

Safety And Hazards

“2,6-Dichlorobenzal chloride” is a hazardous chemical . It is recommended to avoid dust formation, breathing mist, gas or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

1,3-dichloro-2-(dichloromethyl)benzene
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InChI

InChI=1S/C7H4Cl4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H
Source PubChem
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InChI Key

QQPXXHAEIGVZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(Cl)Cl)Cl
Source PubChem
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Molecular Formula

C7H4Cl4
Record name ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE
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DSSTOX Substance ID

DTXSID8021773
Record name alpha,alpha-2,6-Tetrachlorotoluene
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Molecular Weight

229.9 g/mol
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Physical Description

Alpha,alpha,2,6-tetrachlorotoluene is a colorless liquid.
Record name ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE
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Product Name

2,6-Dichlorobenzal chloride

CAS RN

81-19-6
Record name ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE
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Record name 2,6-Dichlorobenzylidene chloride
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Record name 1,3-Dichloro-2-(dichloromethyl)benzene
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Record name 2,6-Dichlorobenzal chloride
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Record name Benzene, 1,3-dichloro-2-(dichloromethyl)-
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Record name alpha,alpha-2,6-Tetrachlorotoluene
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Record name α,α,2,6-tetrachlorotoluene
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Record name 1,3-DICHLORO-2-(DICHLOROMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
R Castle, J Riebsomer - The Journal of Organic Chemistry, 1956 - ACS Publications
The two methods previously described1 2 were used to prepare the benzyl iodides, namely, method A involving the exchange ofthe aryl halide with sodium iodide in acetone and …
Number of citations: 8 pubs.acs.org
R Hooke, TP Brody - The Journal of Chemical Physics, 1965 - aip.scitation.org
178.9 theoretical recipe for evaluating this parameter. The alternative, evaluating! 1E empirically, raises the difficult question of whether or not! 1E is the same for all CH bonds, …
Number of citations: 6 aip.scitation.org
CS Rondestvedt Jr - The Journal of Organic Chemistry, 1976 - ACS Publications
(1) CS Rondestvedt, Jr., J. Org. Chem., preceding paper in this issue.(2) See footnote 7, ref 1, for a discussion of the nomenclature usedin these papers, and footnote 13 for a list of …
Number of citations: 6 pubs.acs.org
JF Bunnett, JH Miles… - Journal of the American …, 1961 - ACS Publications
Kinetics of the hydroxide ion cleavage of four 2, 6-dihalobenzaldehydes to m-dihalobenzenes and formate ionhave been studied. The dependence on hydroxide ion concentration of …
Number of citations: 35 pubs.acs.org
KD McMichael, GA Selter - The Journal of Organic Chemistry, 1965 - ACS Publications
The preparations of 2-cholestene-5 «, 6/3-diol (3) and two 6/3 ester derivatives are described. Treatment of the latter compounds with base yields 5a, 6a-epoxy-2-cholestene, which may …
Number of citations: 3 pubs.acs.org
HJ Harwood, ML Becker, RC Smith - The Journal of Organic …, 1967 - ACS Publications
Results In thepresent work, the reactions of pentavalent phosphorus esters with gem-dihalides were investigated. Methyl esters of phosphinic acids were found to react with benzal …
Number of citations: 5 pubs.acs.org
V Lakshmana Rao, A Saxena… - Journal of Macromolecular …, 2002 - Taylor & Francis
2. BACKGROUND Poly (arylene ether nitriles) are semicrystalline polymers with pendant nitrile groups, Citation 12-14 first commercialized by Idemitsu in 1986 with trade name PEN™(…
Number of citations: 49 www.tandfonline.com
T Schaefer, J Peeling… - Canadian journal of …, 1983 - cdnsciencepub.com
It is shown that the spin–spin coupling over five formal bonds between carbon 4 and the α protons in toluene and its ring or sidechain substituted derivatives is transmitted by a σ–π …
Number of citations: 17 cdnsciencepub.com
G Stork, WN White - Journal of the American Chemical Society, 1956 - ACS Publications
Results The first problem which had to be solved was the transformation of the hydroxyl group in I into a displaceable substituent. p-Toluenesulfonic acid esters were initially considered, …
Number of citations: 163 pubs.acs.org
JC Hanson, AAW Long, JHC Nayler… - Journal of the Chemical …, 1965 - pubs.rsc.org
IN Part VI of this Series we described the synthesis of 3-o-chlorophenyl-&methyl-4-isoxazolylpenicillin (cloxacillin)(I; R= H), which proved effective in the parenteral and oral treatment of …
Number of citations: 9 pubs.rsc.org

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